molecular formula C8H4ClNO3 B1581743 3-Chloroisatoic anhydride CAS No. 63497-60-9

3-Chloroisatoic anhydride

Cat. No. B1581743
CAS RN: 63497-60-9
M. Wt: 197.57 g/mol
InChI Key: ORYNBDLURYDZFM-UHFFFAOYSA-N
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Patent
US05557005

Procedure details

190.7 g of 90% 3-chloroanthranilic acid, corresponding to 171.6 g (1.0 mol) of 100% 3-chloroanthranilic acid, are initially introduced, in 1,820.0 g of toluene, into a four-necked flask having a stirrer, a thermometer and a reflux condenser cooled down to -20° C., and 300.0 g of phosgene are then metered in at room temperature over a period of about 3 h while stirring thoroughly. The reaction mixture is heated to 100° C. and a further 150.0 g of phosgene are passed in over a period of 2 h. After that, the mixture is stirred at 100° C. for a further 1 h, and subsequently blown free of phosgene at this temperature using nitrogen. After cooling to about 25° C., the crystals which have precipitated out are filtered off with suction, and the filter cake is washed with 2×50 ml of toluene and dried at 100° C. in vacuo. 188.3 g of 3-chloroisatoic anhydride, having a purity by GC of >99%, are obtained, corresponding to 95.2% of theory.
Quantity
190.7 g
Type
reactant
Reaction Step One
Quantity
171.6 g
Type
reactant
Reaction Step One
Quantity
820 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[NH2:11].[C:12](Cl)(Cl)=[O:13]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:5]([O:7][C:12](=[O:13])[NH:11][C:3]=12)=[O:6]

Inputs

Step One
Name
Quantity
190.7 g
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC=C1)N
Name
Quantity
171.6 g
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC=C1)N
Name
Quantity
820 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
while stirring thoroughly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 100° C.
CUSTOM
Type
CUSTOM
Details
are passed in over a period of 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
After that, the mixture is stirred at 100° C. for a further 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about 25° C.
CUSTOM
Type
CUSTOM
Details
the crystals which have precipitated out
FILTRATION
Type
FILTRATION
Details
are filtered off with suction
WASH
Type
WASH
Details
the filter cake is washed with 2×50 ml of toluene
CUSTOM
Type
CUSTOM
Details
dried at 100° C. in vacuo
CUSTOM
Type
CUSTOM
Details
are obtained, corresponding to 95.2% of theory

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(C(=O)OC(N2)=O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.